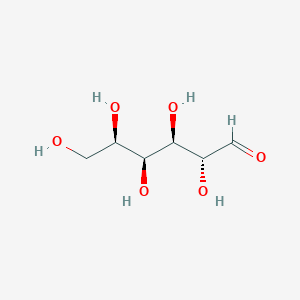

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal, also known as D-galactose, is a naturally occurring aldohexose sugar. It is a monosaccharide that plays a crucial role in various biological processes. D-galactose is found in dairy products, certain fruits, and vegetables, and is a component of lactose, the sugar present in milk. It is also a building block for many polysaccharides and glycoproteins.

準備方法

Synthetic Routes and Reaction Conditions

D-galactose can be synthesized through several methods. One common synthetic route involves the hydrolysis of lactose, which yields D-galactose and D-glucose. This reaction is typically catalyzed by the enzyme lactase under mild conditions. Another method involves the oxidation of D-glucose using specific oxidizing agents to produce D-galactose.

Industrial Production Methods

Industrially, D-galactose is produced by the enzymatic hydrolysis of lactose. This process involves the use of immobilized lactase enzymes to break down lactose into its constituent sugars, D-galactose, and D-glucose. The reaction is carried out in bioreactors under controlled conditions to optimize yield and purity.

化学反応の分析

Types of Reactions

D-galactose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: D-galactose can be oxidized to produce galactonic acid or galactaric acid, depending on the oxidizing agent and conditions used.

Reduction: Reduction of D-galactose yields galactitol, a sugar alcohol.

Substitution: D-galactose can participate in substitution reactions to form glycosides and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride or hydrogenation with a metal catalyst is typically used for reduction.

Substitution: Acidic or basic catalysts are often employed in substitution reactions to facilitate the formation of glycosides.

Major Products Formed

Oxidation: Galactonic acid, galactaric acid

Reduction: Galactitol

Substitution: Various glycosides and derivatives

科学的研究の応用

D-galactose has numerous applications in scientific research across various fields:

Chemistry: It is used as a starting material for the synthesis of complex carbohydrates and glycosides.

Biology: D-galactose is studied for its role in cellular metabolism and as a component of glycoproteins and glycolipids.

Medicine: Research on D-galactose includes its potential use in treating galactosemia, a metabolic disorder. It is also used in studies related to aging and neurodegenerative diseases.

Industry: D-galactose is used in the food industry as a sweetener and in the production of prebiotics.

作用機序

D-galactose exerts its effects through various molecular pathways. It is metabolized in the body via the Leloir pathway, where it is converted to glucose-1-phosphate and then to glucose-6-phosphate, which enters glycolysis. The key enzymes involved in this pathway are galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose-4-epimerase. These enzymes facilitate the conversion of D-galactose to intermediates that can be utilized for energy production and biosynthesis.

類似化合物との比較

D-galactose is similar to other aldohexoses such as D-glucose, D-mannose, and D-talose. it is unique in its specific configuration and its role in the formation of lactose and other biomolecules.

D-glucose: Another aldohexose, but differs in the arrangement of hydroxyl groups.

D-mannose: Similar structure but differs in the orientation of hydroxyl groups at specific carbon atoms.

D-talose: An epimer of D-galactose, differing in the configuration at one carbon atom.

These differences in structure result in distinct biochemical properties and roles in biological systems.

生物活性

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal, commonly referred to as allose or D-allose, is a rare sugar with significant biological activity. This compound has garnered attention for its potential therapeutic applications and metabolic effects. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H12O6

- Molecular Weight : 180.16 g/mol

- Structure : The compound features multiple hydroxyl groups and an aldehyde functional group, which contribute to its reactivity and biological interactions.

1. Antidiabetic Effects

Research indicates that D-allose exhibits potential antidiabetic properties. Studies have shown that it can lower blood glucose levels by enhancing insulin sensitivity and modulating glucose metabolism. In animal models, administration of D-allose resulted in improved glycemic control and reduced hyperglycemia.

2. Neuroprotective Properties

D-allose has been investigated for its neuroprotective effects. It appears to exert protective effects against oxidative stress-induced neuronal damage. In vitro studies demonstrated that D-allose could reduce apoptosis in neuronal cells exposed to neurotoxic agents.

3. Antioxidant Activity

The compound has demonstrated antioxidant properties that help mitigate oxidative stress in various biological systems. This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

- Insulin Sensitization : D-allose enhances the signaling pathways associated with insulin action, potentially through the activation of AMPK (AMP-activated protein kinase), which plays a crucial role in cellular energy homeostasis.

- Reduction of Inflammatory Markers : Studies have shown that D-allose can downregulate pro-inflammatory cytokines, contributing to its protective effects in metabolic disorders.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Zhang et al. (2020) | Evaluate antidiabetic effects | D-allose supplementation decreased fasting blood glucose levels in diabetic rats. |

| Kim et al. (2019) | Investigate neuroprotective effects | D-allose treatment reduced neuronal cell death by 30% under oxidative stress conditions. |

| Lee et al. (2021) | Assess antioxidant capacity | D-allose significantly increased the activity of superoxide dismutase (SOD) in liver tissues. |

特性

CAS番号 |

19163-87-2 |

|---|---|

分子式 |

C6H12O6 |

分子量 |

180.16 g/mol |

IUPAC名 |

(3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m1/s1 |

InChIキー |

WQZGKKKJIJFFOK-CBPJZXOFSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

異性体SMILES |

C([C@@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Key on ui other cas no. |

19163-87-2 |

同義語 |

gulose gulose, (D)-isomer gulose, (L)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。